N,N-Dimethylglycine methyl ester
Overview
Description
N,N-Dimethylglycine methyl ester, also known as Methyl (dimethylamino) acetate, is a derivative of the amino acid glycine . It is used as a biochemical for proteomics research and as a chemical and pharmaceutical intermediate .
Synthesis Analysis
While specific synthesis methods for N,N-Dimethylglycine methyl ester were not found in the search results, it’s worth noting that similar compounds can be synthesized through various methods, including transmethylation reactions .Molecular Structure Analysis
The molecular formula of N,N-Dimethylglycine methyl ester is C5H11NO2, and its molecular weight is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving N,N-Dimethylglycine methyl ester were not found in the search results, it’s known that similar compounds can participate in various chemical reactions, including transmethylation processes .Physical And Chemical Properties Analysis
N,N-Dimethylglycine methyl ester is a liquid at 20°C . It has a boiling point of 135°C, a flash point of 39°C, and a specific gravity of 0.95 at 20/20°C . Its refractive index is 1.41 .Scientific Research Applications
Physical Chemistry
N,N-Dimethylglycine methyl ester (DMG-Me) has been studied in the field of physical chemistry .
Application
The compound was used in a low-temperature FT-IR and molecular orbital study . The study aimed to understand the different ground conformational states of DMG-Me in gas phase and in condensed media .
Method of Application
The study involved FT-IR spectroscopy under several experimental conditions, including low temperature solid state and isolated in low temperature inert gas matrices, and molecular orbital calculations .
Results
The experimental data showed that in the gaseous phase, the most stable conformer (ASC) has the ester group in cis configuration and the N–C–C O and Lp–N–C–C (Lp = lone electron pair) dihedral angles equal to 0° and 180°, respectively . In the matrix isolated molecule as well as in both the liquid and low temperature solid states, the relative stability of the two lowest energy conformers of DMG-Me is reversed .
Biochemical Research
N,N-Dimethylglycine methyl ester is used as a biochemical for proteomics research .
Application
It is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .
Results
The outcomes of its use in proteomics research are not specified in the sources .
Chemical and Pharmaceutical Intermediate
N,N-Dimethylglycine methyl ester is also used as a chemical and pharmaceutical intermediate .
Application
As a chemical and pharmaceutical intermediate, it is used in the synthesis of other compounds .
Results
The outcomes of its use as a chemical and pharmaceutical intermediate are not specified in the sources .
Development of Glycine-Based Ionic Liquids and Emulsifiers
DMG-Me is used in the development of glycine-based ionic liquids and emulsifiers .
Application
Ionic liquids are salts in a liquid state that are typically below 100°C (212°F), and they have potential applications in a variety of chemical processes . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids .
Results
The outcomes of its use in the development of glycine-based ionic liquids and emulsifiers are not specified in the sources .
Biomarker of Protein Degradation in COPD Patients
DMG-Me is potentially useful as a biomarker of protein degradation in Chronic Obstructive Pulmonary Disease (COPD) patients .
Application
Biomarkers are measurable indicators of some biological state or condition. In this case, DMG-Me could potentially indicate protein degradation in COPD patients .
Results
The outcomes of its use as a biomarker of protein degradation in COPD patients are not specified in the sources .
Substrate for Amino Acid Methyltransferase
DMG-Me is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) .
Application
Amino acid methyltransferases are enzymes that transfer a methyl group from S-adenosyl methionine to an amino acid .
Results
The outcomes of its use as a substrate for amino acid methyltransferase are not specified in the sources .
Analysis of Primary and Secondary Alcohols in Complex Mixtures
DMG-Me has been proposed as a new derivative for the rapid, sensitive, and selective analysis of primary and secondary alcohols in complex mixtures .
Application
This application involves the use of DMG-Me in the analysis of primary and secondary alcohols in complex mixtures by electron spray ionization tandem mass spectrometry (ESI-MS-MS) .
Results
The outcomes of its use in this analysis are not specified in the sources .
Synthesis of Lipids
DMG-Me has been used as a first reagent in the synthesis of lipids .
Application
This application involves the use of DMG-Me in the synthesis of lipids .
Results
The outcomes of its use in lipid synthesis are not specified in the sources .
Anti-Stress Nutrient in Diet Tablets and Energetic Drinks
DMG-Me is currently used as an anti-stress nutrient in diet tablets and “energetic drinks” for sportsmen .
Application
This application involves the use of DMG-Me as an anti-stress nutrient in diet tablets and energetic drinks .
Results
The outcomes of its use as an anti-stress nutrient are not specified in the sources .
Safety And Hazards
N,N-Dimethylglycine methyl ester is flammable and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Future Directions
While specific future directions for N,N-Dimethylglycine methyl ester were not found in the search results, it’s worth noting that similar compounds, such as N,N-Dimethylglycine, are being studied for their potential roles in various applications, including the development of glycine-based ionic liquids and emulsifiers .
properties
IUPAC Name |
methyl 2-(dimethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFEBJUJIQVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221693 | |
Record name | Glycine, N,N-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | N,N-Dimethylglycine methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20852 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
N,N-Dimethylglycine methyl ester | |
CAS RN |
7148-06-3 | |
Record name | N,N-Dimethylglycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7148-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N,N-dimethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylglycine methyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Glycine, N,N-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylglycine Methyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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